
Cpp-ala-ala-phe-pab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cpp-ala-ala-phe-pab, also known as this compound, is a useful research compound. Its molecular formula is C31H34N4O7 and its molecular weight is 574.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Research
Cpp-ala-ala-phe-pab serves as a substrate for various endopeptidases, enabling researchers to study enzyme kinetics and specificity. For instance, it has been employed to evaluate the activity of endopeptidase 3.4.24.11, which converts the compound into a potent ACE inhibitor. This conversion highlights the compound's role in understanding ACE inhibition mechanisms and developing new therapeutic agents for hypertension and related cardiovascular conditions .
Drug Development
The compound is also pivotal in drug discovery efforts targeting ACE inhibitors. Its structural analogs have been synthesized to improve efficacy and reduce side effects associated with traditional ACE inhibitors. The Ki values obtained from inhibition studies indicate that this compound derivatives possess high affinity for their targets, making them suitable candidates for further development .
Inhibition Studies
A study investigated the inhibitory effects of this compound on various endopeptidases, revealing its potential as a selective inhibitor. The study reported Ki values indicating strong inhibition of endopeptidase 3.4.24.16, suggesting that modifications to the peptide structure could enhance its inhibitory properties against ACE .
Enzyme | Ki Value (nM) | Substrate |
---|---|---|
Endopeptidase 3.4.24.15 | 0.4 | Bz-Gly-Ala-Ala-Phe-pAB |
Endopeptidase 3.4.24.16 | 2.2 | Selective substrate |
Cellular Uptake Studies
Research has demonstrated that conjugating this compound with cell-penetrating peptides (CPPs) enhances its cellular uptake, facilitating the delivery of therapeutic agents into cells. A study using fluorescence microscopy showed that CPP-conjugated peptides exhibited significant intracellular fluorescence, indicating effective cellular penetration compared to unmodified peptides .
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize Cpp-ala-ala-phe-pab with reproducibility?
- Methodological Answer : Begin with a detailed protocol outlining stoichiometric ratios, solvent systems, and reaction conditions (e.g., temperature, pH). Use orthogonal analytical techniques (e.g., NMR, HPLC-MS) to verify purity and structural integrity. For reproducibility, document all variables (e.g., batch-to-batch reagent quality) and adhere to IUPAC guidelines for reporting synthetic procedures. Include negative controls to isolate experimental artifacts .
Q. What strategies are recommended for conducting a comprehensive literature review on this compound?
- Methodological Answer : Systematically search databases like PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "this compound AND synthesis"). Prioritize peer-reviewed journals over preprint repositories. Use citation tracking tools (e.g., Connected Papers) to map seminal studies and identify gaps. Critically evaluate conflicting data (e.g., divergent spectroscopic results) by comparing experimental conditions across studies .
Q. How can researchers ensure ethical compliance when handling biological data related to this compound?
- Methodological Answer : For studies involving human or animal models, submit protocols to institutional review boards (IRBs) for approval. Use anonymized identifiers for participant data and adhere to GDPR or HIPAA standards. Include informed consent forms in supplementary materials and disclose funding sources to mitigate conflicts of interest .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
- Methodological Answer : Perform iterative analyses using standardized sample preparation (e.g., deuterated solvents, controlled humidity). Compare results against computational simulations (e.g., DFT for NMR chemical shifts). If discrepancies persist, conduct collaborative inter-laboratory studies to isolate instrumentation biases. Publish raw datasets in repositories like Zenodo for peer validation .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in pharmacological studies of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify EC50/IC50 values. Use bootstrapping to estimate confidence intervals for small sample sizes. For multi-variable assays (e.g., cytotoxicity vs. efficacy), employ multivariate ANOVA or machine learning pipelines (e.g., random forests) to identify confounding factors .
Q. How can researchers optimize the stability of this compound in aqueous solutions for in vivo applications?
- Methodological Answer : Test buffering agents (e.g., Tris-HCl, phosphate) across physiological pH ranges. Use accelerated stability studies (e.g., elevated temperatures) to model degradation kinetics. Characterize degradation products via LC-MS and adjust formulation parameters (e.g., lyophilization, excipient selection) to enhance shelf life .
Q. What frameworks guide the assessment of methodological rigor in studies involving this compound?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For experimental designs, use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. Validate assays with positive/negative controls and report effect sizes with 95% confidence intervals .
Q. Data Management & Reporting
Q. How should researchers archive and share raw data for transparency?
- Methodological Answer : Deposit datasets in FAIR-aligned repositories (e.g., PubChem, ChEMBL) with unique DOIs. Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. For computational workflows, share Jupyter notebooks or Knime pipelines alongside raw code .
Propiedades
Número CAS |
90991-75-6 |
---|---|
Fórmula molecular |
C31H34N4O7 |
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(1-carboxy-2-phenylethyl)amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C31H34N4O7/c1-19(32-26(31(41)42)18-22-11-7-4-8-12-22)27(36)33-20(2)28(37)35-29(38)25(17-21-9-5-3-6-10-21)34-24-15-13-23(14-16-24)30(39)40/h3-16,19-20,25-26,32,34H,17-18H2,1-2H3,(H,33,36)(H,39,40)(H,41,42)(H,35,37,38)/t19-,20-,25-,26?/m0/s1 |
Clave InChI |
MLMNYUBKIOWMGU-XWOHNGHUSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O |
Sinónimos |
CPE-Ala-Ala-Phe-pAB CPP-Ala-Ala-Phe-pAB N-(1-carboxy-2-phenylethyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.